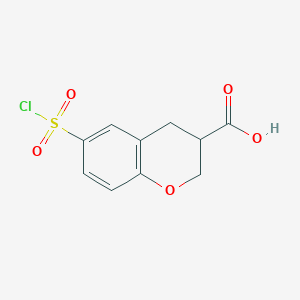![molecular formula C17H13F3N2O3 B2652087 5-[(4-Methoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 860784-37-8](/img/structure/B2652087.png)
5-[(4-Methoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the oxadiazole ring. The presence of the trifluoromethyl group could potentially introduce steric hindrance and electronic effects that influence the overall shape and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the trifluoromethyl group is known to be electron-withdrawing, which could make the compound more reactive towards nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, influencing its solubility and stability .科学的研究の応用
Pharmacological Potential
5-[(4-Methoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole derivatives show promise in various pharmacological areas. A study by Faheem (2018) highlights their potential for tumor inhibition and antioxidant activities. This research emphasizes the importance of these compounds in combating various diseases, particularly in oncology.
Antibacterial Activity
The antibacterial properties of 1,2,4-oxadiazole derivatives, including those similar to this compound, have been extensively studied. For instance, Rai et al. (2010) demonstrate the efficacy of these compounds against various bacterial strains, highlighting their potential in developing new antibacterial agents.
Anticonvulsant Activity
Research by Tsitsa et al. (1989) explores the anticonvulsant properties of 1,3,4-oxadiazole derivatives. These findings suggest that certain compounds within this class could be effective in treating seizure disorders.
Photochemistry and Luminescence
The photochemical properties of 1,2,4-oxadiazoles, such as Buscemi et al. (1999) and Mikhailov et al. (2016)'s studies, indicate potential applications in developing new materials for electronic and optical devices.
Anticancer Evaluation
1,2,4-oxadiazole derivatives exhibit significant anticancer activity, as shown in studies like Yakantham et al. (2019). These compounds have been tested against various human cancer cell lines, indicating their potential as chemotherapeutic agents.
Coordination Polymers
The ability to form coordination polymers, as demonstrated in the work of Yang et al. (2011), suggests applications in material science, particularly in the synthesis of novel polymeric materials with unique properties.
Fluoride Chemosensors
1,2,4-oxadiazole derivatives can act as fluoride chemosensors, as shown by Ma et al. (2013). This property is crucial for environmental monitoring and analytical chemistry applications.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-[(4-methoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3/c1-23-13-5-7-14(8-6-13)24-10-15-21-16(22-25-15)11-3-2-4-12(9-11)17(18,19)20/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZJXTNRDSORJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


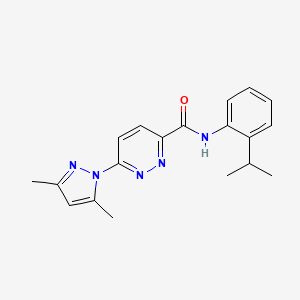
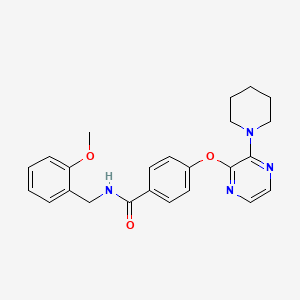


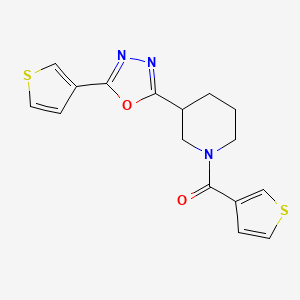

![N-[1-(2-chlorophenyl)ethyl]methanesulfonamide](/img/structure/B2652019.png)
![7-(3-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2652022.png)
![N-(2,4-difluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2652023.png)
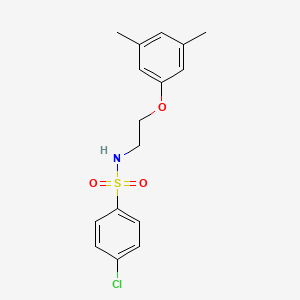
![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone](/img/structure/B2652025.png)
